5-Aminoimidazole-4-carboxamide

Purine biosynthesis Enzyme kinetics AICAR transformylase

5-Aminoimidazole-4-carboxamide (AICA) is a fundamental and non-substitutable intermediate for triazene-based anticancer agents (temozolomide, dacarbazine) and purine biosynthesis studies. Its specific 5-amino/4-carboxamide arrangement is critical for AICAR transformylase recognition. This authentic scaffold ensures valid enzymatic studies and high-yield API synthesis. Stock subject to bulk GMP availability.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 360-97-4
Cat. No. B1664886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazole-4-carboxamide
CAS360-97-4
SynonymsAminoimidazole Carboxamide;  Colahepat;  Diazol-C;  DiazolC;  Diazol C;  Ba 2756;  Ba-2756;  Ba2756;  NSC 7784;  NSC-7784;  NSC7784
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)N
InChIInChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
InChIKeyDVNYTAVYBRSTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>18.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoimidazole-4-carboxamide (360-97-4) – Purine Precursor and Chemical Intermediate for Pharmaceutical Synthesis


5-Aminoimidazole-4-carboxamide (AICA, CAS 360-97-4) is a fundamental aminoimidazole derivative with a molecular formula of C₄H₆N₄O and a molecular weight of 126.12 g/mol . It serves as an essential precursor in the de novo biosynthesis of purine nucleobases adenine and guanine , and is widely employed as a key chemical intermediate in the synthesis of anticancer prodrugs such as temozolomide [1] and dacarbazine. Its role as the core scaffold for the ribonucleoside analogue AICAR (Acadesine) further underscores its importance in medicinal chemistry and pharmacology.

Why Generic Imidazole-4-carboxamide Analogs Cannot Replace 5-Aminoimidazole-4-carboxamide in Research and Synthesis


Simple substitution of 5-Aminoimidazole-4-carboxamide with closely related imidazole-4-carboxamide analogs or other purine precursors is not feasible in applications that depend on its precise molecular recognition. The specific positioning of the 5-amino and 4-carboxamide groups is critical for both its role as a substrate in purine biosynthesis and for the formation of key intermediates in the synthesis of triazene-based anticancer agents. The mechanism of AICAR transformylase, for instance, demonstrates that modifications to the 4-carboxamide moiety, such as thiocarboxamide or nitroimidazole substitutions, dramatically alter binding affinity and substrate conversion, resulting in competitive inhibition rather than productive catalysis [1]. This strict structure-activity relationship underscores the necessity of using authentic AICA in any research or manufacturing workflow where a specific biochemical interaction or chemical transformation is required.

Quantitative Differentiation Guide for 5-Aminoimidazole-4-carboxamide (360-97-4) Procurement


Essential 4-Carboxamide Motif for AICAR Transformylase Catalytic Function vs. Substrate Analogs

For AICAR transformylase (AICAR Tfase), the natural substrate AICAR (the ribonucleotide form of AICA) is distinguished from all nine tested 4-substituted analogs, where only 5-aminoimidazole-4-thiocarboxamide ribonucleotide functions as an alternative substrate (converted to 6-mercaptopurine ribonucleotide). Other analogs fail as substrates and act as competitive inhibitors [1]. This demonstrates that the specific 4-carboxamide group is essential for normal catalytic proton transfer and product formation, a property not shared by close chemical mimics.

Purine biosynthesis Enzyme kinetics AICAR transformylase Substrate specificity

Differential Antifolate Potentiation by AICA Riboside vs. AICA Nucleobase

Both the riboside form (AICAR) and the nucleobase form (AICA) of 5-aminoimidazole-4-carboxamide can potentiate the uptake and metabolism of antifolates like methotrexate (MTX) by cancer cells, but they achieve this via distinct mechanisms and with different efficiencies. While AICAR acts as a precursor to ZTP and enhances MTX transport, AICA itself is directly taken up and converted to the active ribotide monophosphate inside cells [1]. This dual-form capability provides a unique advantage: AICA offers a simpler, non-phosphorylated alternative for research where metabolic conversion is desired, or when avoiding the complex effects of the full ribonucleoside is necessary.

Antifolate therapy Drug transport Methotrexate Combination therapy

Induction of Differentiation in ATRA-Resistant AML Blasts by AICA Riboside

The ribonucleoside derivative of AICA, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr), demonstrates a critical functional advantage over the standard differentiation agent all-trans retinoic acid (ATRA). In an ex vivo study using primary bone marrow blasts from 35 patients with non-APL AML, AICAr was capable of triggering differentiation in samples that were resistant to ATRA [1]. This suggests AICAr's mechanism of action, involving pyrimidine depletion and ATR/Chk1 activation, targets a pathway distinct from that of ATRA, offering a potential alternative for the substantial patient population that does not respond to ATRA-based therapies.

Acute Myeloid Leukemia Differentiation therapy ATRA resistance Ex vivo models

Quantified Enzymatic Inhibition Profile of AICA vs. Its Riboside Form

The nucleobase AICA exhibits a unique and quantifiable inhibitory profile against specific enzymes, distinct from its riboside counterpart. It inhibits Escherichia coli recombinant DNA gyrase-mediated supercoiling with an IC50 of 814 µM (814,000 nM) . Additionally, it targets human glyceraldehyde-3-phosphate dehydrogenase (GDA) with a Ki of 4.44 µM (4440 nM) [1]. These data provide specific quantitative benchmarks for researchers using AICA in enzymatic assays, where the riboside form (AICAR) may have a completely different spectrum of activity, primarily being known as an AMPK activator.

DNA gyrase Glyceraldehyde-3-phosphate dehydrogenase Enzyme inhibition Antibacterial activity

Optimized Synthetic Yield of AICA Hydrochloride for Temozolomide Production

In the context of pharmaceutical synthesis, the yield of the key intermediate 5-aminoimidazole-4-carboxamide is a critical procurement specification. A specific synthetic route for the preparation of AICA hydrochloride, a stable and directly useful salt form, has been optimized to achieve an 84% yield from the corresponding reaction mixture after ethanol precipitation and drying . This quantifiable yield provides a benchmark for evaluating synthetic efficiency and cost-effectiveness when sourcing AICA for the large-scale production of drugs like temozolomide, where high-yielding intermediate steps are crucial for overall process economics.

Synthetic chemistry Process development Yield optimization Temozolomide

Key Application Scenarios for 5-Aminoimidazole-4-carboxamide (360-97-4) in Research and Manufacturing


Studying Purine Biosynthesis and Enzyme Mechanism

Researchers investigating the de novo purine biosynthesis pathway utilize AICA as the core scaffold to probe the substrate specificity of AICAR transformylase. The compound's precise structure allows for the study of catalytic proton transfer, and its analogs can be used to map the enzyme's binding pocket and catalytic mechanism, as demonstrated by the finding that only the thiocarboxamide analog serves as an alternative substrate [1].

Investigating Antifolate Drug Synergy and Resistance

AICA and its riboside form (AICAR) are employed as chemical tools to dissect the mechanisms of antifolate potentiation. AICA provides a direct route to intracellular ribotide monophosphate, offering a simpler model for studying the augmentation of methotrexate transport and metabolism without the initial phosphorylation step, which is useful for understanding resistance mechanisms and developing new combination therapies [2].

Manufacturing of Temozolomide and Related Anticancer Agents

In the pharmaceutical industry, 5-aminoimidazole-4-carboxamide is a non-substitutable starting material or key intermediate in the synthesis of the blockbuster anticancer drug temozolomide and its parent compound dacarbazine [3]. The development of high-yielding synthetic routes, such as the 84% yield for the hydrochloride salt, is critical for cost-effective, large-scale manufacturing .

Evaluating Alternative Differentiation Therapy in Hematological Malignancies

AICA's ribonucleoside derivative, AICAr, is a valuable research reagent for exploring novel differentiation therapies for acute myeloid leukemia. Its ability to induce differentiation in primary AML blasts that are resistant to standard ATRA treatment makes it a crucial tool for preclinical studies aimed at addressing treatment-refractory disease [4].

Technical Documentation Hub

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48 linked technical documents
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